molecular formula C6H3BrI2O B094749 4-Bromo-2,6-diiodophenol CAS No. 15459-51-5

4-Bromo-2,6-diiodophenol

Cat. No. B094749
Key on ui cas rn: 15459-51-5
M. Wt: 424.8 g/mol
InChI Key: LFMOQCYPCSHKFH-UHFFFAOYSA-N
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Patent
US06214877B1

Procedure details

The title compound was prepared as a solid (0.055 g, 28%, product 2: tris-arylation) from 4-bromo-2,6-diiodophenol using the procedure to step 2 of Example 40; 1H NMR (CDCl3) δ5.45 (s, 1H), 7.27-7.57 (m, 11H), 7.62 (d, J=8.3 Hz, 6H).
Name
product 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(CCCCCCCCNC([C:18]2[CH:19]=[C:20]([C:35]3[CH:40]=[CH:39][CH:38]=[C:37](C(F)(F)F)[CH:36]=3)[C:21]([OH:34])=[C:22](C3C=CC=C(C(F)(F)F)C=3)[CH:23]=2)=O)C=CC=CC=1.Br[C:46]1[CH:51]=[C:50](I)[C:49](O)=[C:48](I)[CH:47]=1>>[C:46]1([C:18]2[CH:23]=[C:22]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:21]([OH:34])=[C:20]([C:35]3[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=3)[CH:19]=2)[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1

Inputs

Step One
Name
product 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCCCCNC(=O)C=1C=C(C(=C(C1)C1=CC(=CC=C1)C(F)(F)F)O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)I)O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C(=C(C1)C1=CC=CC=C1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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